molecular formula C19H17N3O3 B11051720 4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester

4H-Pyran-3-carboxylic acid, 5-cyano-2-methyl-4-(3-pyridinyl)-6-(1H-pyrrol-1-yl)-, ethyl ester

Cat. No.: B11051720
M. Wt: 335.4 g/mol
InChI Key: AAHGSMVOKLFYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-CYANO-2-METHYL-4-(3-PYRIDYL)-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CYANO-2-METHYL-4-(3-PYRIDYL)-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, pyrrole, and various cyano and ester-containing compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification techniques such as crystallization, distillation, and chromatography are often used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CYANO-2-METHYL-4-(3-PYRIDYL)-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano or ester groups to amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL 5-CYANO-2-METHYL-4-(3-PYRIDYL)-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-CYANO-2-METHYL-4-(3-PYRIDYL)-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE: shares structural similarities with other pyran derivatives, such as:

Uniqueness

The uniqueness of ETHYL 5-CYANO-2-METHYL-4-(3-PYRIDYL)-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 5-cyano-2-methyl-4-pyridin-3-yl-6-pyrrol-1-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H17N3O3/c1-3-24-19(23)16-13(2)25-18(22-9-4-5-10-22)15(11-20)17(16)14-7-6-8-21-12-14/h4-10,12,17H,3H2,1-2H3

InChI Key

AAHGSMVOKLFYEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N3C=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.